1-Boc-4-aminoindole chemical properties
1-Boc-4-aminoindole chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Boc-4-aminoindole
This guide provides a comprehensive overview of tert-butyl 4-amino-1H-indole-1-carboxylate, commonly known as 1-Boc-4-aminoindole. A key intermediate in medicinal chemistry, this molecule's unique combination of a reactive amino group and a labile Boc-protected indole nitrogen makes it a valuable building block for complex heterocyclic scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical data, field-proven insights into its reactivity, and detailed experimental protocols.
Core Molecular Attributes
1-Boc-4-aminoindole is a derivative of 4-aminoindole where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy enhances solubility in organic solvents and allows for selective functionalization at the 4-position amino group.
Structural and Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 4-amino-1H-indole-1-carboxylate | [1] |
| Synonyms | N-Boc-4-aminoindole, 1-BOC-4-Amino-1H-indole | |
| CAS Number | 885270-30-4 | [1][2] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 232.28 g/mol | [1][2] |
| Appearance | Off-white to white solid (Expected) | |
| Melting Point | Not available. For reference, 4-aminoindole melts at 106-109 °C. | |
| Boiling Point | 384.2 ± 34.0 °C (Predicted) | [2] |
| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 4.18 ± 0.10 (Predicted, for the amine) | [2] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Poorly soluble in water. |
Synthesis and Purification
The synthesis of 1-Boc-4-aminoindole can be approached from commercially available 4-nitroindole. A robust, multi-step pathway involves the protection of the indole nitrogen, reduction of the nitro group, and subsequent protection of the newly formed amino group. The following workflow is adapted from established literature procedures.[3]
Caption: Synthetic workflow for 1-Boc-4-aminoindole.
Detailed Synthesis Protocol
This protocol describes a reliable method starting from 4-nitroindole.[3]
Step 1: Synthesis of 4-Nitro-1-(triisopropylsilyl)-1H-indole
-
Dissolve 4-nitroindole (1.0 equiv) in anhydrous Tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise, ensuring the temperature remains at 0 °C. Stir the mixture for 30 minutes.
-
Add triisopropylsilyl chloride (TIPS-Cl, 1.3 equiv) dropwise.
-
Stir the reaction at 0 °C for an additional 30 minutes.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the TIPS-protected intermediate.
Step 2: Synthesis of 1-(Triisopropylsilyl)-1H-indol-4-amine
-
Suspend the 4-nitro-1-TIPS-indole (1.0 equiv) in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (0.5 mol%).
-
Purge the reaction vessel with hydrogen gas (H₂) three times and then stir the mixture under a hydrogen atmosphere (balloon pressure) for 2-4 days, monitoring by TLC until the starting material is consumed.
-
Purge the vessel with nitrogen, filter the mixture through a pad of Celite® to remove the catalyst, and concentrate the filtrate to dryness to obtain the crude amine.
Step 3: Synthesis of tert-Butyl 4-amino-1H-indole-1-carboxylate (Final Product)
-
First, the TIPS group is removed. Dissolve the crude 1-TIPS-4-aminoindole in THF and treat with tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv).
-
After stirring for 45 minutes, quench with water and extract with DCM. The combined organic layers are dried and concentrated.
-
Dissolve the resulting crude 4-aminoindole in DCM. Add 4-dimethylaminopyridine (DMAP, catalytic amount) and di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 1-Boc-4-aminoindole.
Spectroscopic and Analytical Characterization
While a public database of spectra for 1-Boc-4-aminoindole is not available, its structure allows for a confident prediction of its key spectroscopic features based on well-established chemical shift and frequency ranges.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Expected, CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.1-8.3 | Singlet, broad, NH₂ |
| ~7.5-7.6 | Doublet, H-5 |
| ~7.2-7.4 | Triplet, H-6 |
| ~7.1-7.2 | Doublet, H-7 |
| ~6.5-6.7 | Doublet, H-3 |
| ~6.4-6.5 | Doublet, H-2 |
| 1.65 | Singlet, 9H, -C(CH₃)₃ |
| ¹³C NMR (Expected, CDCl₃, 101 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~149.0 | C=O (Boc) |
| ~140-145 | Quaternary C (Aromatic C-N) |
| ~120-130 | Aromatic CH carbons |
| ~110-120 | Aromatic CH carbons |
| ~100-110 | Aromatic CH carbons |
| 83.5 | Quaternary C, -C (CH₃)₃ |
| 28.3 | Methyl C, -C(CH₃ )₃ |
Note: Predicted shifts are based on analogous structures and standard chemical shift tables.[4] Actual values may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides clear evidence of the key functional groups present in the molecule.
| Expected FTIR Absorption Bands (cm⁻¹) | Vibrational Mode |
| 3450-3300 | N-H stretch (primary amine, two bands) |
| 3100-3000 | C-H stretch (aromatic) |
| 2980-2930 | C-H stretch (aliphatic, tert-butyl) |
| ~1725 | C=O stretch (Boc carbonyl) |
| 1620-1580 | N-H bend (amine) & C=C stretch (aromatic) |
| ~1150 | C-O stretch (ester) |
Note: The Boc carbonyl stretch is a highly characteristic and strong absorption. The spectrum of the parent indole shows a prominent N-H peak around 3400 cm⁻¹ and aromatic C=C stretching in the 1500-1600 cm⁻¹ region.[5]
Chemical Reactivity and Handling
Reactivity of the Functional Groups
The chemistry of 1-Boc-4-aminoindole is dominated by two key sites: the nucleophilic 4-amino group and the acid-labile 1-Boc group.
Caption: Key reactivity sites of 1-Boc-4-aminoindole.
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4-Amino Group: This primary aromatic amine is a potent nucleophile, readily undergoing reactions such as acylation, sulfonylation, and reductive amination. Its presence makes 1-Boc-4-aminoindole an excellent scaffold for introducing diversity in drug discovery programs. For instance, it is a key reactant in the synthesis of 7H-pyrrolo[2,3-H]quinazoline compounds, which act as mTOR and PI3 kinase inhibitors.[2]
-
1-Boc Group (Indole Nitrogen): Unlike the highly stable Boc group on aliphatic amines, the N-Boc group on an indole is significantly more sensitive. It can be cleaved under relatively mild acidic conditions. Strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane will rapidly remove the group at room temperature.[6] Caution is advised, as some studies report cleavage even upon gentle heating (e.g., 40 °C on a rotary evaporator) or with mild bases like potassium carbonate.[7] This lability is a critical consideration for reaction planning to avoid unintended deprotection.
Recommended Storage and Handling
-
Storage: The compound should be stored in a tightly sealed container at 2-8 °C, protected from light and moisture to prevent degradation.[2]
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation.[8]
Safety and Toxicology
While a specific, detailed safety data sheet (SDS) for 1-Boc-4-aminoindole is not publicly available, a hazard assessment can be made based on its constituent parts (indole, aromatic amine) and related compounds.
-
Expected Hazards: Based on data for 1-Boc-indole and 4-aminoindole, the compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]
-
First Aid Measures:
Applications in Research and Development
1-Boc-4-aminoindole serves as a critical intermediate in the synthesis of pharmaceutically active compounds. Its indole core is a privileged scaffold in medicinal chemistry, and the 4-amino group provides a versatile handle for modification.
-
Kinase Inhibitors: As mentioned, it is a documented precursor for potent inhibitors of the PI3K/mTOR signaling pathway, which is a key target in cancer therapy.[2]
-
Scaffold for Drug Discovery: The ability to selectively deprotect the indole nitrogen or react at the 4-amino position allows for the divergent synthesis of complex libraries of compounds for screening against various biological targets.
-
Heterocyclic Chemistry: It is a valuable starting material for constructing fused heterocyclic systems, building upon the pyrrolo-benzene core.
References
-
White, A. W., Al-said, Y., Geden, J. V., et al. (2018). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1-(Tert-butoxycarbonyl)indole. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Reddit. (2024). Why is the Boc group deprotected in NaBH4? Retrieved from [Link]
-
NIST. (n.d.). Indole. Retrieved from [Link]
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